(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808149
InChI: InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-8,17H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl
Molecular Formula: C14H17BClNO2
Molecular Weight: 277.55 g/mol

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester

CAS No.:

Cat. No.: VC13808149

Molecular Formula: C14H17BClNO2

Molecular Weight: 277.55 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester -

Specification

Molecular Formula C14H17BClNO2
Molecular Weight 277.55 g/mol
IUPAC Name 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-8,17H,1-4H3
Standard InChI Key SAWAWIMLXDCFNE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl

Introduction

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is a versatile organoboron compound that plays a crucial role in organic synthesis, particularly in the construction of complex indole-containing molecules. Its chemical formula is C₁₄H₁₇BClNO₂, featuring a boron atom bonded to a pinacol ester group and a chloro-substituted indole moiety . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, making it a valuable building block in medicinal chemistry and material science.

Synthesis and Preparation

The synthesis of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester typically involves several steps, including the use of chloro-substituted indoles as starting materials. The process may involve lithiation followed by borylation to introduce the boronic acid moiety, which is then protected with a pinacol ester group .

Applications in Organic Synthesis

This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates. The versatility of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester in these reactions makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications .

Biological Activity and Potential Therapeutic Applications

While specific biological activity data for (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is limited, compounds with similar indole structures often exhibit significant pharmacological properties. Indole derivatives are known for their roles in various biological systems, making them promising candidates for drug development.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-phenyl)-1H-indole boronic acid pinacol esterContains a phenyl group instead of an indole moietyMore focused on aromatic systems
3-Bromo-1H-indol-6-yl boronic acid pinacol esterBromine substitution instead of chlorinePotentially different reactivity profile
5-Fluoroindole boronic acid pinacol esterFluorine substitution at the 5-positionMay exhibit distinct electronic properties
Indole-2-boronic acid pinacol esterBoron attached at the 2-position of indoleDifferent regioselectivity impacts synthetic utility

These compounds highlight the unique positioning and substitution patterns that define (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester's reactivity and application potential within organic synthesis and medicinal chemistry contexts.

Research Findings and Future Directions

Recent studies have emphasized the importance of indole derivatives in drug discovery, with (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester serving as a versatile building block for the synthesis of novel indole-based therapeutics. Future research directions may focus on exploring the structure-activity relationship (SAR) of these compounds to optimize their potency, selectivity, and pharmacokinetic properties .

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